4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(pyrrol-1-ylmethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-2,7-8,10-11H,3-6,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWZYXIAQXELRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with pyrrole in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanecarboxylic acid reacts with pyrrole under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Impact on Acidity: Electron-withdrawing groups (e.g., sulfonamide in ) increase the acidity of the carboxylic acid (lower pKa), while electron-donating groups (e.g., pyrrole in the target compound) may reduce it. Tranexamic acid’s aminomethyl group (basic) balances its acidity, making it suitable for pharmaceutical formulation .
Biological Activity: Tranexamic acid’s antifibrinolytic activity is attributed to its ability to bind plasminogen . Pyrrole-containing compounds (e.g., the target) may interact with biological targets via π-π stacking or hydrogen bonding, as seen in heterocyclic drug candidates .
Synthetic Complexity :
- Sulfonamide and pyrazole derivatives () require multi-step syntheses involving nucleophilic substitution or cyclization. The target compound’s pyrrole-methyl group may necessitate Friedel-Crafts alkylation or palladium-catalyzed coupling.
Physical Properties :
- Hydrophilicity varies significantly: 4-hydroxy derivatives () are more water-soluble than pyrrole- or phenyl-substituted analogs. The dioxopyrrole derivative () is sensitive to storage conditions, requiring inert atmospheres.
Biological Activity
4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclohexane ring and a pyrrole moiety. This combination contributes to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. The compound's molecular formula is C_{13}H_{17}N_{1}O_{2} with a molecular weight of 207 Da.
Structural Characteristics
The structure of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can be described as follows:
- Cyclohexane Ring : Provides a stable framework for interaction with biological molecules.
- Carboxylic Acid Group : Facilitates hydrogen bonding, enhancing solubility and reactivity with enzymes and receptors.
- Pyrrole Ring : Engages in π-π stacking interactions, which may influence the compound's binding affinity to biological targets.
Anti-inflammatory Properties
Research indicates that 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid exhibits significant anti-inflammatory effects. The carboxylic acid group allows the compound to interact effectively with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Analgesic Effects
In addition to its anti-inflammatory properties, studies suggest that this compound may also possess analgesic effects. This activity is likely mediated through its interactions with pain receptors, possibly modulating pain signaling pathways.
The biological activity of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can be attributed to several mechanisms:
- Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions : The pyrrole ring engages in π-π interactions with aromatic residues in proteins, potentially stabilizing the ligand-receptor complex.
Synthesis and Purification
The synthesis of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with pyrrole using a Friedel-Crafts acylation method. The reaction conditions are optimized for yield and purity, often employing recrystallization or chromatography for purification.
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation in murine models by inhibiting the expression of TNF-alpha and IL-6. The results indicated a dose-dependent response with significant reductions observed at higher concentrations.
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 45 |
| 50 | 70 | 65 |
Study 2: Analgesic Effects
Another research article examined the analgesic effects using the formalin test in rats. The findings suggested that administration of the compound resulted in a significant decrease in pain behavior compared to control groups.
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 40 |
| High Dose | 75 |
Q & A
Q. What are the recommended synthetic routes for 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid?
- Methodological Answer : A common approach involves functionalizing the cyclohexane ring via ester intermediates. For example, methyl esters (e.g., (1r,4r)-methyl 4-formylcyclohexanecarboxylate ) can undergo nucleophilic substitution with pyrrole derivatives. The formyl group in such intermediates allows for selective coupling with pyrrole via reductive amination or Mitsunobu reactions. Post-functionalization, hydrolysis of the ester to the carboxylic acid is achieved using aqueous NaOH or LiOH. Ensure inert conditions (N₂/Ar) during coupling to prevent oxidation of sensitive substituents.
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (≥98% purity threshold; mobile phase: acetonitrile/water with 0.1% TFA) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to structurally related compounds (e.g., 4-hydroxycyclohexanecarboxylic acid ). The pyrrole methylene protons typically resonate at δ 4.2–4.5 ppm.
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrrole C-N stretch (~1450 cm⁻¹).
- Mass Spec : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calcd. for C₁₂H₁₆N₂O₂: 245.1285) .
Q. What storage conditions ensure stability for long-term use?
- Methodological Answer : Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis of the carboxylic acid group or oxidation of the pyrrole ring. Desiccate to avoid moisture absorption, which can lead to dimerization via acid-catalyzed side reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of substituents on the cyclohexane ring?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing carboxylic acid group directs electrophilic attacks to the para position of the pyrrole-methyl substituent. Software like Gaussian or ORCA can model transition states for coupling reactions .
Q. What strategies resolve contradictions in reaction yields when varying substituents?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., 4-methylphenyl in 1-(4-methylphenyl)-cyclopropanecarboxylic acid ) reduce yields due to hindered access to the reaction site. Use smaller substituents or switch to polar aprotic solvents (e.g., DMF) to enhance solubility.
- Electronic Effects : Electron-deficient rings (e.g., nitro derivatives) may require Pd-catalyzed coupling instead of nucleophilic substitution. Monitor reaction progress via TLC or in-situ IR .
Q. How to optimize enantioselective synthesis for chiral derivatives?
- Methodological Answer : Employ chiral auxiliaries (e.g., (1S,2R)-aminocyclohexane frameworks ) or asymmetric catalysis. For instance, Rh-catalyzed hydrogenation of ketone intermediates can achieve >90% ee. Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation comparisons .
Q. What analytical methods differentiate between cis/trans isomers in cyclohexane derivatives?
- Methodological Answer :
- NOESY NMR : Cross-peaks between axial protons confirm cis configurations.
- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for 5-(4-chlorophenyl)-pyrazole derivatives .
- Vibrational Circular Dichroism (VCD) : Detect subtle conformational differences in solution .
Contradiction Analysis & Troubleshooting
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Analysis : Solubility discrepancies may arise from varying crystallinity or residual solvents. Recrystallize from ethanol/water mixtures to obtain pure polymorphs. Use Karl Fischer titration to quantify residual moisture, which can artificially inflate solubility in DMSO .
Q. How to address inconsistent biological activity data in enzyme inhibition assays?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
